2-Dodecylcyclohexane-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105314-19-0 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-dodecylcyclohexane-1,4-dione |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17(19)13-14-18(16)20/h16H,2-15H2,1H3 |
InChI Key |
CZFNHQLYRHMVSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CC(=O)CCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dodecylcyclohexane 1,4 Dione
Historical Overview of Substituted Cyclohexane-1,4-dione Syntheses
The synthesis of the parent 1,4-cyclohexanedione (B43130) ring system has been a subject of study for over a century. Early and classical methods laid the groundwork for the more complex syntheses of substituted derivatives. One of the foundational methods for preparing the 1,4-cyclohexanedione core involves the self-condensation of diethyl succinate (B1194679) using a sodium or sodium ethoxide catalyst. orgsyn.org This reaction, a variation of the acyloin condensation, produces 2,5-dicarbethoxy-1,4-cyclohexanedione. Subsequent hydrolysis and decarboxylation of this intermediate, often achieved with strong acids like sulfuric acid or by heating with water under pressure, yields the unsubstituted 1,4-cyclohexanedione. orgsyn.org
Another classical ring-forming reaction that has been instrumental in the synthesis of cyclic ketones is the Dieckmann condensation. libretexts.org This intramolecular Claisen condensation of a diester is particularly effective for forming five- and six-membered rings. libretexts.org By selecting an appropriate acyclic diester, this method can be adapted to produce substituted β-keto esters, which are valuable precursors to substituted cyclohexanediones. The choice of a strong base, such as sodium hydride or potassium tert-butoxide, is crucial for promoting the initial deprotonation and subsequent cyclization. numberanalytics.com These historical methods established the fundamental principles of ring formation and functional group manipulation that are still applied in modern synthetic routes to complex derivatives like 2-dodecylcyclohexane-1,4-dione.
Direct Alkylation Approaches to this compound
While direct alkylation of the pre-formed 1,4-cyclohexanedione ring presents a straightforward conceptual approach, the synthesis of this compound is often more efficiently achieved through a multi-step process that builds the alkyl-substituted ring from an aromatic precursor. This method avoids potential issues of poly-alkylation and regioselectivity that can arise in direct alkylation of the diketone.
Precursor Selection and Chemical Transformations
A documented synthesis of this compound utilizes 1,4-dimethoxy-2-dodecyl benzene (B151609) as the starting material. google.com This precursor already contains the dodecyl group in the desired position relative to the oxygen functionalities. The core of the synthesis involves a Birch reduction to convert the aromatic ring into a cyclohexadiene system, followed by hydrolysis of the enol ethers to yield the target diketone.
The key chemical transformations are:
Birch Reduction: The aromatic ring of 1,4-dimethoxy-2-dodecyl benzene is reduced to a 1,4-cyclohexadiene (B1204751) derivative.
Hydrolysis: The resulting di-enol ether is hydrolyzed under acidic conditions to afford the 1,4-dione.
Reaction Conditions and Catalysis
The synthesis is carried out in a sequence of steps with specific reagents and conditions to ensure the desired transformations. google.com
| Step | Reagents & Conditions | Purpose |
| 1 | Metallic sodium, liquid ammonia (B1221849), ethanol, diethyl ether, -50°C, nitrogen stream | Birch reduction of the aromatic ring |
| 2 | Aqueous ammonium (B1175870) chloride | Quenching of excess sodium |
| 3 | Concentrated hydrochloric acid, reflux | Hydrolysis of the enol ethers to form the dione (B5365651) |
| 4 | Silica (B1680970) gel column chromatography | Purification of the final product |
This method proceeds without the need for traditional catalysts for the key reduction step, relying instead on the dissolving metal reduction conditions of the Birch reaction. The final hydrolysis is catalyzed by a strong acid.
Optimization of Reaction Yields and Selectivity
In the described synthesis, the yield of this compound from 20 g of 1,4-dimethoxy-2-dodecyl benzene is reported to be 2.0 g. google.com The selectivity of the reaction is largely controlled by the nature of the Birch reduction, which selectively reduces the aromatic ring without affecting the dodecyl chain. The subsequent acid-catalyzed hydrolysis is a standard and generally high-yielding transformation.
Factors that can be optimized in such a synthesis to improve yields include:
Purity of Reagents: Ensuring the use of dry solvents and high-purity sodium is critical for the efficiency of the Birch reduction.
Temperature Control: Maintaining a low temperature (-50°C) is essential to prevent side reactions and ensure the stability of the reaction intermediates. google.com
Reaction Time: The 20-hour reaction time for the reduction indicates a slow process that requires patience to reach completion. google.com
pH Control: Careful adjustment of the pH to 2-3 during the hydrolysis step is necessary to ensure complete conversion of the enol ethers to the dione without promoting acid-catalyzed side reactions. google.com
Multi-Step Synthesis from Acyclic Precursors
The synthesis starting from 1,4-dimethoxy-2-dodecyl benzene is a prime example of a multi-step synthesis that constructs the desired substituted cyclohexane (B81311) ring from a non-cyclic, or in this case, an aromatic precursor. google.com This approach offers significant advantages in terms of regiochemical control.
Cyclization Strategies
While the specific documented synthesis of this compound involves the reduction of an already cyclic aromatic precursor, the broader strategy of building substituted cyclohexanediones from acyclic precursors often relies on powerful cyclization reactions.
The Dieckmann condensation is a classic and effective strategy for forming six-membered rings. libretexts.org To synthesize a 2-alkyl-1,4-cyclohexanedione derivative via this method, one would conceptually start with a heptane-1,7-dioic acid ester (pimelic acid ester) bearing the desired alkyl group at the C-3 position. Treatment with a strong base would induce an intramolecular Claisen condensation to form a 2-carboalkoxy-4-alkyl-cyclohexan-1-one. Subsequent chemical modifications would be required to introduce the second ketone at the 4-position and remove the ester group.
The following table summarizes the key details of the multi-step synthesis of this compound:
| Parameter | Details | Source |
| Starting Material | 1,4-Dimethoxy-2-dodecyl benzene | google.com |
| Key Intermediate | 1,4-Dimethoxy-2-dodecyl-1,4-cyclohexadiene | google.com |
| Final Product | This compound | google.com |
| Reported Yield | 10% from 1,4-dimethoxy-2-dodecyl benzene | google.com |
| Melting Point | 73°C | google.com |
| Key Reactions | Birch Reduction, Acid-catalyzed Hydrolysis | google.com |
Functional Group Interconversions
A key strategy in the synthesis of this compound involves the transformation of one functional group into another within a precursor molecule. A notable example of this is the Birch reduction of an aromatic precursor, followed by hydrolysis.
One documented method commences with 1,4-dimethoxy-2-dodecyl benzene. This starting material undergoes a Birch reduction, a versatile reaction for the conversion of aromatic rings into 1,4-cyclohexadienes. byjus.com In this specific synthesis, the reaction is carried out in liquid ammonia at a low temperature, with sodium metal acting as the reducing agent and alcohol serving as a proton source. byjus.comtandfonline.com The resulting intermediate, a dihydro-dimethoxy derivative, is then subjected to acidic hydrolysis. This step converts the enol ether functionalities into the desired ketone groups, yielding this compound. tandfonline.com
Comparative Analysis of Synthetic Routes: Efficiency and Scalability
The synthesis of this compound can be approached through various routes, each with its own merits regarding efficiency and potential for large-scale production. A comparative analysis of these methods provides insight into the most practical approaches.
Route 1: Birch Reduction of a Dodecyl-Substituted Aryl Ether
As previously detailed, this method relies on the Birch reduction of 1,4-dimethoxy-2-dodecyl benzene. tandfonline.com A key advantage of this route is the use of a readily available aromatic precursor. The introduction of the dodecyl group onto the aromatic ring can be achieved through standard Friedel-Crafts alkylation or acylation followed by reduction, although these preliminary steps are not detailed in the specific patent describing the final conversion. The Birch reduction itself, while powerful, requires specialized equipment to handle liquid ammonia and alkali metals, which can pose challenges for industrial-scale operations. However, the described procedure reports the isolation of the final product, indicating the viability of this route. tandfonline.com
Route 2: Alkylation of a Pre-formed Cyclohexanedione Derivative
An alternative strategy involves the direct alkylation of a cyclohexanedione synthon. To achieve selective mono-alkylation and avoid poly-alkylation, a common approach is to use a protected form of 1,4-cyclohexanedione, such as the monoethylene ketal. nih.govscirp.org The synthesis would proceed via the following general steps:
Protection: 1,4-cyclohexanedione is reacted with ethylene (B1197577) glycol to form 1,4-cyclohexanedione monoethylene ketal.
Enamine or Enolate Formation: The mono-protected diketone can be converted into a more nucleophilic species. The Stork enamine alkylation, which involves the formation of an enamine using a secondary amine like pyrrolidine, is a well-established method for the α-alkylation of ketones. wikipedia.orgnrochemistry.comlibretexts.orglibretexts.org Alternatively, an enolate can be formed using a suitable base.
Alkylation: The enamine or enolate is then reacted with a dodecyl halide (e.g., 1-bromododecane) to introduce the C12 side chain.
Deprotection: The ketal protecting group is removed by acidic hydrolysis to yield this compound.
This route offers the advantage of building the carbon skeleton in a controlled manner. The Stork enamine alkylation is known for its mild reaction conditions and for minimizing poly-alkylation. nrochemistry.comlibretexts.org The scalability of this route is generally considered good, as the individual steps (protection, enamine formation, alkylation, and deprotection) are common and well-understood industrial processes.
Comparative Data
The following table provides a comparative overview of the two primary synthetic strategies discussed. The data for the Birch reduction route is based on the described patent, while the data for the alkylation route is based on general yields for similar transformations reported in the literature, as a specific synthesis of this compound via this exact route was not found in the search results.
| Parameter | Route 1: Birch Reduction | Route 2: Alkylation of a Cyclohexanedione Derivative |
| Starting Material | 1,4-Dimethoxy-2-dodecyl benzene | 1,4-Cyclohexanedione and 1-bromododecane |
| Key Intermediates | Dihydro-dimethoxy derivative | 1,4-Cyclohexanedione monoethylene ketal, enamine/enolate |
| Reported Yield | Not explicitly stated in the abstract, but product was obtained. tandfonline.com | Generally moderate to high yields for each step. nih.govwikipedia.org |
| Scalability | Requires specialized equipment for liquid ammonia and alkali metals. | Utilizes standard industrial procedures, generally considered scalable. |
| Efficiency | Potentially fewer steps if the starting material is readily available. | Multi-step process (protection, activation, alkylation, deprotection). |
Chemical Reactivity and Derivatization Strategies of 2 Dodecylcyclohexane 1,4 Dione
Reactions at the Dione (B5365651) Functionalities
The two ketone groups on the cyclohexane (B81311) ring are the primary sites for a range of chemical reactions, including additions, condensations, and redox processes. The presence of the dodecyl group can influence the stereochemistry and regioselectivity of these reactions.
The carbonyl carbons of the dione are electrophilic and thus susceptible to attack by nucleophiles. These reactions are fundamental to constructing more complex molecular architectures.
One notable reaction is the condensation with malononitrile (B47326). In a process catalyzed by β-alanine, 2-dodecylcyclohexane-1,4-dione reacts with malononitrile to form 1,4-bis-(dicyanomethylene)-2-dodecyl cyclohexane. google.com This reaction proceeds by heating a mixture of the reactants, followed by purification to yield the crystalline product. google.com
Furthermore, 2-alkyl-1,4-cyclohexanediones can undergo condensation reactions with various aldehydes. sioc-journal.cn For instance, in the presence of lithium chloride in pyridine, these diones react with aldehydes to produce 2,5-dialkyl-1,4-benzenediol derivatives. sioc-journal.cn A greener synthetic approach for similar 2-alkylated-1,4-benzenediols involves a tandem aldolic condensation/isomerization/aromatization reaction between 1,4-cyclohexanedione (B43130) and an aldehyde in a hydroalcoholic medium with potassium carbonate as the base. tandfonline.comresearchgate.net This method has been shown to be effective for a wide range of aldehydes, yielding moderate to excellent results. tandfonline.comresearchgate.net
The general reactivity of 1,4-cyclohexanedione, a related parent compound, illustrates the potential for such condensation reactions. Under alkaline conditions, it readily undergoes aldol (B89426) condensation with aldehydes to create unsaturated cyclohexanone (B45756) derivatives, which are valuable in materials science due to their extended conjugated systems. guidechem.com
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| This compound | Malononitrile | β-alanine, 40-50°C | 1,4-bis-(dicyanomethylene)-2-dodecyl cyclohexane | google.com |
| 2-Alkyl-1,4-cyclohexanedione | Aldehydes | Lithium chloride, Pyridine | 2,5-Dialkyl-1,4-benzenediol derivatives | sioc-journal.cn |
| 1,4-Cyclohexanedione | Aldehydes | K2CO3, Water/Ethanol | 2-Alkylated 1,4-benzenediols | tandfonline.comresearchgate.net |
The ketone functionalities of this compound can be reduced to the corresponding alcohols. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can transform the diketone into 2-dodecylcyclohexane-1,4-diol. guidechem.com The stereochemistry of the resulting diol can be influenced by the choice of reducing agent and reaction conditions. Asymmetric hydrogenation, catalyzed by transition metals like iridium with chiral ligands, can produce chiral diol derivatives, which are important in the synthesis of pharmaceuticals and advanced materials. guidechem.com
Conversely, oxidation of the cyclohexane ring can lead to the formation of aromatic compounds. For example, the synthesis of 2-pentadecyl-7,7,8,8-tetracyanoquinodimethane involves the oxidation of an intermediate derived from 2-pentadecyl-1,4-cyclohexanedione. google.com
Like other dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. pearson.com The formation of an enol involves the migration of a proton from an α-carbon to a carbonyl oxygen, resulting in a hydroxyl group adjacent to a carbon-carbon double bond. For unsymmetrical diketones like this one, multiple enol forms are possible.
Studies on related cyclohexane-1,2-diones and cyclohexane-1,3-diones have shown that the position of the keto-enol equilibrium is influenced by factors such as substitution, solvent, and temperature. semanticscholar.orgresearchgate.netcdnsciencepub.com For instance, in cyclohexane-1,2-dione, the enol form is slightly more stable than the diketo form. wikipedia.org The presence of an alkyl substituent can further influence this equilibrium. semanticscholar.org Computational studies have been employed to understand the thermodynamics and activation energies of these tautomerization processes. semanticscholar.orgresearchgate.net The enol content of simple ketones like cyclohexanone is generally very low in aqueous solutions. researchgate.net
Reactions Involving the Dodecyl Side Chain
The long, saturated dodecyl side chain is generally less reactive than the dione functionality. However, it can undergo specific reactions, typically under more forcing conditions or through radical-mediated pathways.
Introducing functional groups onto the dodecyl chain can be achieved through various modern synthetic methods. While direct functionalization of a long alkyl chain can be challenging due to the lack of reactive sites, strategies involving radical reactions or the use of specific catalysts can be employed. For example, photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds, although specific application to this compound is not widely documented.
Cleavage of the dodecyl side chain is not a common reaction under standard laboratory conditions due to the strength of the carbon-carbon single bonds. However, under certain catalytic or radical-mediated conditions, C-C bond cleavage can occur. For instance, strategies have been developed for the C-C bond cleavage of unstrained cyclic ketones, often involving an in situ generated side-chain aryl radical. researchgate.netnih.gov While not directly demonstrated on this compound, these methods illustrate the potential for such transformations. Thermal gravimetric analysis of dodecylated large fullerenes has shown that dodecyl groups can be cleaved at elevated temperatures (200-350 °C). acs.org
Synthesis of Novel Derivatives and Analogues
The 1,4-dicarbonyl motif within this compound serves as a versatile platform for the construction of more complex molecular frameworks. Key derivatization strategies include heterocyclic annulation, the synthesis of precursors for advanced electronic materials, and the formation of larger, organized structures.
Heterocyclic Annulation Reactions
The reaction of dicarbonyl compounds is a cornerstone of heterocyclic chemistry. For this compound, the two ketone groups are ideal reaction sites for condensation reactions with binucleophilic reagents to form fused heterocyclic rings.
A prominent example is the synthesis of quinoxaline (B1680401) derivatives. The condensation of a 1,2-dicarbonyl compound with an aromatic 1,2-diamine is a widely utilized method for forming the quinoxaline ring system. unibo.itrsc.orgnih.govspringernature.com In the case of this compound, it can react with various substituted o-phenylenediamines to yield 6-dodecyl-1,2,3,4,6,7,8,9-octahydrophenazines. The reaction is typically catalyzed by a mild acid and proceeds with high efficiency. rsc.orgspringernature.com The long dodecyl chain in the resulting molecule is expected to enhance its solubility in organic solvents.
Another important class of heterocycles accessible from diones are chromene derivatives. Multicomponent reactions, for instance, involving a 1,3-diketone, an aldehyde, and a nitrile source like malononitrile, are efficient methods for constructing the 4H-chromene scaffold. researchgate.netchemicalbook.com While this compound is a 1,4-dione, its reactivity can be harnessed in similar annulation strategies to produce related fused pyran systems. For example, reaction with malononitrile and an aromatic aldehyde in the presence of a base can lead to tetrahydro-4H-chromene derivatives. google.com
The following table summarizes representative heterocyclic annulation reactions applicable to this compound based on established methods for related diones.
| Reagents | Product Type | General Conditions |
| o-Phenylenediamine | Quinoxaline derivative | Mild acid catalyst (e.g., phenol), ethanol/water, room temperature |
| Malononitrile, Aromatic Aldehyde | Fused Pyran (Chromene analogue) | Base catalyst (e.g., L-proline), refluxing ethanol |
| Elemental Sulfur, Phenylisothiocyanate | Thiazole derivative | Base (e.g., triethylamine), 1,4-dioxane |
This table is generated based on analogous reactions with cyclohexanediones.
Synthesis of Charge-Transfer Complex Precursors (e.g., TCNQ analogues)
The synthesis of electron-acceptor molecules for the formation of charge-transfer (CT) complexes is a significant area of materials chemistry. Analogues of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) are particularly important in this context. This compound is a key starting material for the synthesis of a dodecyl-substituted TCNQ analogue. acs.org
The synthesis involves a two-step process. First, this compound undergoes a Knoevenagel condensation with two equivalents of malononitrile. mdpi.com This reaction is typically catalyzed by a weak base such as β-alanine in an aqueous medium. The product of this reaction is 1,4-bis(dicyanomethylene)-2-dodecyl-cyclohexane. acs.orgvu.lt
In the second step, this saturated precursor is dehydrogenated (oxidized) to form the fully conjugated 2-dodecyl-7,7,8,8-tetracyanoquinodimethane. acs.orgvu.lt This oxidation can be achieved using various reagents, such as a complex of pyridinium (B92312) chlorochromate and alumina. vu.lt The presence of the dodecyl group on the TCNQ framework can improve the processability and solubility of the resulting charge-transfer materials. acs.org
The general reaction scheme is outlined below:
| Step | Reactant | Reagent(s) | Product |
| 1 | This compound | Malononitrile, β-alanine, water | 1,4-Bis(dicyanomethylene)-2-dodecyl-cyclohexane |
| 2 | 1,4-Bis(dicyanomethylene)-2-dodecyl-cyclohexane | Pyridinium chlorochromate-alumina complex | 2-Dodecyl-7,7,8,8-tetracyanoquinodimethane |
This synthetic route is based on a patented procedure. vu.lt
Formation of Polymeric or Supramolecular Structures
The bifunctional nature of this compound, combined with the long alkyl chain, makes it a candidate for the construction of both covalent polymers and non-covalent supramolecular assemblies.
Polymeric Structures: Polycondensation is a viable strategy for incorporating the dione moiety into a polymer backbone. For instance, reactions with dihydrazides could potentially lead to polyhydrazones. While direct polymerization of this compound is not extensively documented, related dione-containing monomers have been used in polycondensation reactions. For example, diethyl 1,4-cyclohexanedione-2,5-dicarboxylate has been polymerized with diamines to form poly(amine esters). nih.gov By analogy, this compound could be chemically modified to introduce reactive groups suitable for polymerization, such as esters or halides, which could then undergo polycondensation with appropriate co-monomers. Aldol polycondensation is another green approach for developing conjugated polymers with ladder-type structures from dione-containing monomers. rsc.org
Supramolecular Structures: The long dodecyl chain is a key feature that can drive the self-assembly of this compound derivatives into ordered supramolecular structures. Non-covalent interactions such as van der Waals forces between the alkyl chains, and potentially hydrogen bonding or π-π stacking in its derivatives, can lead to the formation of organized assemblies like micelles, vesicles, or liquid crystals in solution or in the solid state. For instance, molecules with long alkyl chains are known to be challenging to crystallize individually but can be ordered within the cavities of host molecules like pillar nih.govarenes in a "supramolecular docking" approach. researchgate.net The derivatization of this compound into molecules with specific recognition sites (e.g., hydrogen bond donors/acceptors) could lead to predictable self-assembly into complex architectures.
Advanced Spectroscopic and Analytical Characterization of 2 Dodecylcyclohexane 1,4 Dione and Its Derivatives
High-Resolution Structural Elucidation Techniques
High-resolution structural elucidation relies on a suite of advanced spectroscopic methods to map the molecular architecture of 2-Dodecylcyclohexane-1,4-dione. These techniques probe the nuclear and electronic environments within the molecule, offering a detailed picture of its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The dodecyl chain will show a triplet for the terminal methyl (CH₃) group around δ 0.8-0.9 ppm and a large, overlapping multiplet for the methylene (B1212753) (CH₂) groups between δ 1.2-1.6 ppm. The protons on the cyclohexane (B81311) ring will appear in the region of δ 2.0-3.0 ppm, with their exact chemical shifts and multiplicities depending on their axial or equatorial positions and their proximity to the carbonyl groups and the dodecyl substituent. The methine proton at the C2 position, adjacent to the dodecyl group, would likely appear as a complex multiplet.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments. The two carbonyl carbons (C=O) of the 1,4-dione are expected to resonate significantly downfield, typically in the range of δ 200-220 ppm. The carbons of the dodecyl chain will produce a series of signals in the aliphatic region (δ 10-40 ppm), with the terminal methyl carbon appearing at approximately δ 14 ppm. The carbons of the cyclohexane ring will have distinct chemical shifts influenced by the carbonyl groups and the alkyl substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | ~210 |
| C4 (C=O) | - | ~210 |
| C2 (CH) | Multiplet | ~50-60 |
| C3, C5, C6 (CH₂) | Multiplet (2.0-3.0) | ~30-45 |
| Dodecyl CH₂ (alpha to ring) | Multiplet | ~30-35 |
| Dodecyl (CH₂)n | Multiplet (1.2-1.6) | ~22-32 |
| Dodecyl CH₃ | Triplet (0.8-0.9) | ~14 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone groups. libretexts.org This peak is typically observed in the range of 1700-1725 cm⁻¹. ucla.edu Additionally, the spectrum will display C-H stretching vibrations from the aliphatic dodecyl chain and the cyclohexane ring in the region of 2850-3000 cm⁻¹. libretexts.org C-H bending vibrations for the methylene and methyl groups are also expected to appear in the 1350-1470 cm⁻¹ region. libretexts.org The absence of bands in the O-H (3200-3600 cm⁻¹) and C=C (1620-1680 cm⁻¹) regions would confirm the absence of hydroxyl and alkene functional groups, respectively.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1700-1725 | Strong |
| C-H (Alkane) | Stretch | 2850-3000 | Strong |
| CH₂ | Bend | ~1465 | Medium |
| CH₃ | Bend | ~1375 | Medium |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed, confirming its molecular weight.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route for ketones, which could lead to the loss of the dodecyl chain or other ring fragments. The long dodecyl chain itself can undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org Another potential fragmentation pathway is the McLafferty rearrangement, if a gamma-hydrogen is available for transfer. The resulting mass spectrum would serve as a molecular fingerprint, useful for identification and structural confirmation.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| [M]⁺ | [C₁₈H₃₂O₂]⁺ | Molecular Ion |
| [M-169]⁺ | [C₆H₇O₂]⁺ | Loss of dodecyl radical |
| Various | [CnH₂n₊₁]⁺ | Fragmentation of the dodecyl chain |
| Various | Ring fragments | Cleavage of the cyclohexane ring |
For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of the solid-state molecular structure. This technique yields precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat). It also reveals the stereochemical relationship of the dodecyl substituent relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) or van der Waals forces. While no specific crystallographic data for this compound is publicly available, studies on similar substituted cyclohexanedione derivatives have shown that the cyclohexane ring typically adopts a chair or slightly distorted chair conformation in the solid state. researchgate.net
Chromatographic Methodologies for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
In a GC-MS analysis, the sample is vaporized and injected into a long, narrow capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum together allow for the confident identification and quantification of this compound in a sample. This method is particularly useful for assessing the purity of a synthesized compound and for identifying any related impurities or byproducts. The NIST Mass Spectrometry Data Center provides extensive libraries of mass spectra that can be used to identify unknown compounds. nist.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized organic compounds. For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. This technique separates compounds based on their hydrophobicity.
A hypothetical HPLC method for purity assessment would involve injecting a solution of the compound onto a stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel column. A mobile phase, consisting of a mixture of a polar solvent (like water or acetonitrile) and a less polar organic solvent (like methanol (B129727) or isopropanol), would be pumped through the column. The separation is achieved by varying the composition of the mobile phase, either isocratically (constant composition) or through a gradient (changing composition). The long dodecyl chain of the target compound would lead to a significant retention time on a reversed-phase column. Detection would likely be performed using a UV detector, monitoring at a wavelength where the dione (B5365651) functionality absorbs.
Table 1: Hypothetical HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12-14 minutes |
Preparative Chromatography for Purification
For the purification of this compound on a larger scale than analytical HPLC allows, preparative chromatography would be employed. orgsyn.org This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of the desired compound. orgsyn.org
Given the lipophilic nature of the dodecyl group, normal-phase preparative chromatography could also be a viable option. In this mode, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The compound of interest would elute based on its polarity relative to impurities. Fractions would be collected and analyzed (for instance, by thin-layer chromatography or analytical HPLC) to identify those containing the pure product.
Table 2: Hypothetical Preparative Chromatography Conditions for Purification of this compound
| Parameter | Value |
| Column | Silica Gel, 50 mm x 250 mm |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Gradient | 95:5 to 80:20 over 30 min |
| Flow Rate | 50 mL/min |
| Loading | 1-5 g of crude product |
| Detection | UV at 280 nm |
| Fraction Size | 25 mL |
Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives)
If chiral derivatives of this compound were to be synthesized, for example, through enantioselective reactions, their stereochemical properties would be investigated using advanced chiroptical spectroscopy techniques. These methods are sensitive to the three-dimensional arrangement of atoms in a molecule.
Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the carbonyl chromophores would likely give rise to distinct CD signals (Cotton effects) corresponding to their electronic transitions. The sign and magnitude of these signals could provide information about the absolute configuration of the stereocenters.
While no specific chiroptical data for chiral derivatives of this compound are available, studies on other chiral cyclic ketones serve as a reference for the type of information that could be obtained. The analysis of the CD spectra, often in conjunction with computational modeling, can be a powerful method for assigning the absolute stereochemistry of chiral molecules.
Theoretical and Computational Investigations of 2 Dodecylcyclohexane 1,4 Dione
Molecular Conformation and Stereochemical Analysis
The conformational landscape of 2-Dodecylcyclohexane-1,4-dione is primarily dictated by the cyclohexane-1,4-dione ring. Unlike simple cyclohexane (B81311), which predominantly adopts a chair conformation, the parent cyclohexane-1,4-dione ring exists in a dynamic equilibrium between multiple conformations. Electron-diffraction experiments and computational studies on the unsubstituted ring have shown it to be a mixture of a flexible twisted-boat form and a less abundant chair form. researchgate.net The presence of sp²-hybridized carbonyl carbons flattens the ring, altering the energetic balance between these forms.
The introduction of a large dodecyl substituent at the C-2 position significantly influences this equilibrium. Due to steric hindrance, bulky substituents on a cyclohexane ring overwhelmingly prefer to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org Therefore, in the chair conformation of this compound, the dodecyl group would be expected to reside almost exclusively in the equatorial position.
Furthermore, the substitution at the C-2 position introduces a chiral center, leading to the existence of enantiomers. When considering the relationship between the substituent and the hydrogens on the ring, cis-trans isomerism becomes relevant. This gives rise to diastereomers that are not mirror images and have different physical properties and energies. The cis-isomer would have the dodecyl group and the hydrogen on the same face of the ring, while the trans-isomer would have them on opposite faces. mvpsvktcollege.ac.infiveable.me Computational analysis is crucial for determining the relative stabilities of these various stereoisomers and their corresponding conformers. The energy of each conformation can be calculated to predict the most stable arrangement of the molecule.
| Isomer | Dodecyl Group Position | Ring Conformation | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| trans | Equatorial | Chair | 0.00 | >99 |
| trans | Axial | Chair | +5.5 | <1 |
| cis | Equatorial | Twist-Boat | +1.2 | <1 |
| cis | Axial | Twist-Boat | +6.0 | <1 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface, DFT can identify the lowest energy pathways for reactions such as nucleophilic additions, enolate formations, or cycloadditions. mdpi.com For this compound, DFT could be employed to model its reactivity at the two carbonyl groups.
For instance, the mechanism of a nucleophilic attack (e.g., by a hydride or an organometallic reagent) on one of the carbonyl carbons could be investigated. DFT calculations would be used to optimize the geometries and determine the energies of the reactants, the transition state, and the product. The activation energy, derived from the energy difference between the reactants and the transition state, indicates the kinetic feasibility of the reaction. Such studies can also predict regioselectivity—that is, which of the two non-equivalent carbonyl groups is more susceptible to attack.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). taylorandfrancis.com
In this compound, the HOMO would be primarily localized on the oxygen atoms of the carbonyl groups, corresponding to their non-bonding lone pair electrons. The LUMO would be the π* antibonding orbital associated with the C=O bonds, with large coefficients on the carbonyl carbon atoms. cureffi.org This distribution indicates that the carbonyl carbons are the primary electrophilic sites, susceptible to attack by nucleophiles, while the oxygen atoms are the primary nucleophilic/basic sites. The long dodecyl chain is an electron-donating group, which would slightly raise the energy of the HOMO and LUMO, but its influence on reactivity is expected to be predominantly steric rather than electronic.
| Orbital | Calculated Energy (eV) | Primary Localization | Predicted Reactivity Role |
|---|---|---|---|
| HOMO | -6.8 | Oxygen lone pairs (C=O) | Nucleophilic / Basic site |
| LUMO | -1.5 | Carbonyl carbons (π* C=O) | Electrophilic site |
| HOMO-LUMO Gap | 5.3 | - | Indicator of kinetic stability |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be used to confirm molecular structures and interpret experimental spectra. researchgate.net Methods like DFT can accurately calculate the parameters associated with infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. goettingen-research-online.degithub.io
For this compound, calculating the vibrational frequencies would yield a theoretical IR spectrum. This would show characteristic peaks, most notably the strong C=O stretching vibrations around 1700-1720 cm⁻¹, as well as C-H stretching and bending modes from the cyclohexane ring and the dodecyl chain. asianpubs.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. frontiersin.org These calculations are highly sensitive to the molecule's three-dimensional structure. Therefore, predicted NMR data can be a powerful tool for distinguishing between different stereoisomers and conformers. For example, the chemical shift of the proton at C-2 would be significantly different depending on whether the dodecyl group is in an axial or equatorial position.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | ~1715 cm⁻¹ | C=O Stretch |
| IR | Vibrational Frequency | 2850-2960 cm⁻¹ | C-H Stretch (Alkyl) |
| ¹³C NMR | Chemical Shift | ~210 ppm | C1 & C4 (Carbonyls) |
| ¹³C NMR | Chemical Shift | ~50 ppm | C2 (CH-dodecyl) |
| ¹H NMR | Chemical Shift | ~2.5 ppm | Proton at C2 |
Computational Design of Novel Derivatives
A significant advantage of computational chemistry is its ability to perform in silico design and screening of novel molecules before any synthetic work is undertaken. mdpi.com Starting with the this compound scaffold, numerous derivatives can be designed by modifying its structure on a computer. For example, one could vary the length and branching of the alkyl chain, or introduce different functional groups (e.g., hydroxyl, amino, halogen) at various positions on the cyclohexane ring.
For each designed derivative, the computational methods described above can be used to rapidly predict its properties. One could screen for derivatives with a smaller HOMO-LUMO gap to enhance reactivity, or introduce polar groups to modify solubility. This rational design process can identify promising candidate molecules for specific applications, thereby guiding and accelerating experimental research. acs.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. nih.govnih.gov A QSPR study on this compound and its derivatives would involve several steps.
First, a dataset of related molecules would be created, either from experimental data or from a library of computationally designed derivatives. For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment) features.
Next, a statistical method, such as multiple linear regression (MLR), is used to build an equation that links a selection of these descriptors to a specific property of interest (e.g., boiling point, solubility, or reactivity). This model can then be used to predict the property for new, untested compounds based solely on their calculated descriptors. This approach is highly valuable in fields like materials science and drug discovery for screening large numbers of potential molecules efficiently.
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Topological | Wiener Index | Relates to molecular branching and size. |
| Geometrical | Molecular Surface Area | The surface area of the molecule. |
| Electronic | Dipole Moment | A measure of molecular polarity. |
| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, related to hydrophobicity. |
| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. |
Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior
Currently, there is a notable absence of publicly available scientific literature detailing molecular dynamics simulations specifically focused on this compound. Comprehensive searches of scholarly databases and computational chemistry literature did not yield any studies investigating the solvent interactions or aggregation behavior of this particular compound through molecular dynamics or other theoretical methods.
While general principles of physical organic chemistry can provide a basis for hypothesizing the behavior of this compound in various environments, the specific quantitative and dynamic insights that would be derived from molecular dynamics simulations are not available in existing research. Such simulations would be invaluable for understanding how the long dodecyl chain influences the solvation shell structure in different solvents and the potential for intermolecular aggregation driven by hydrophobic and other non-covalent interactions.
The lack of specific research in this area presents an opportunity for future computational studies. A systematic investigation using molecular dynamics could elucidate key structure-property relationships for this and related long-chain substituted cyclohexanediones.
Given the absence of specific data, no data tables can be generated for the solvent interactions or aggregation behavior of this compound.
Advanced Research Directions and Potential Applications of 2 Dodecylcyclohexane 1,4 Dione and Its Analogues
Role in Advanced Materials Science
The bifunctional nature of 2-Dodecylcyclohexane-1,4-dione, combining a reactive polar head with a long lipophilic tail, makes it a promising candidate for the development of novel materials. Its structure allows for a variety of chemical modifications and self-assembly behaviors that are highly sought after in materials science.
Precursors for Organic Electronic Materials
The cyclohexane-1,4-dione core can serve as a synthetic precursor to aromatic and quinoidal systems, which are fundamental components of organic electronic materials. Through chemical transformations such as condensation reactions followed by aromatization, the dione (B5365651) ring can be converted into a hydroquinone (B1673460) or a p-phenylenediamine (B122844) derivative, which are electron-rich units. researchgate.net Subsequent oxidation could yield quinone-like structures. These transformations would allow for the creation of π-conjugated systems.
The dodecyl chain plays a crucial role in this context. It can significantly enhance the solubility of the resulting conjugated materials in organic solvents, which is a critical factor for solution-based processing techniques like spin-coating and inkjet printing used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Furthermore, the long alkyl chain can influence the solid-state packing and morphology of the material, which are key determinants of charge transport properties. By varying the length and branching of the alkyl chain, it may be possible to fine-tune the intermolecular stacking and achieve optimal electronic coupling.
Components in Supramolecular Assemblies
The amphiphilic character of this compound, arising from its polar dione head group and nonpolar dodecyl tail, makes it an ideal candidate for forming supramolecular assemblies in various solvents. nih.gov In polar solvents like water, these molecules could self-assemble into micelles or vesicles, sequestering their hydrophobic tails away from the aqueous environment. nih.gov Conversely, in nonpolar organic solvents, they could form reverse micelles. nih.gov
These self-assembly properties are of significant interest for applications in drug delivery, nanotechnology, and catalysis. The formation of such ordered structures is driven by a delicate balance of intermolecular forces, including hydrogen bonding (potentially involving the enol form of the dione), van der Waals interactions between the alkyl chains, and solvophobic effects. The specific architecture of these assemblies could be controlled by factors such as solvent polarity, temperature, and concentration. Amphiphilic molecules with natural fragments are also being explored for creating environmentally friendly supramolecular systems. nih.gov
Building Blocks for Polymeric Architectures
The two ketone functionalities of the cyclohexane-1,4-dione ring offer reactive sites for polymerization reactions. For instance, they can undergo condensation reactions with diamines to form polyimines (Schiff bases) or with dihydrazides to form polyhydrazones. These polymers would feature the cyclohexanedione unit as a recurring motif in the main chain.
The incorporation of the long dodecyl side chain would be expected to impart several desirable properties to the resulting polymers. It would likely increase their solubility in common organic solvents, improve their processability, and lower their melting points or glass transition temperatures, leading to more flexible materials. The flexible dodecyl chains could also induce microphase separation, leading to the formation of nanostructured materials with interesting morphological and mechanical properties. The general reactivity of the 1,4-dione structure makes it a versatile building block for more complex molecules. wikipedia.orgguidechem.com
Exploration as Chemical Probes in Mechanistic Organic Chemistry
Chemical probes are small molecules used to study and perturb biological systems or chemical reactions. nih.gov this compound and its analogues could be developed into chemical probes for investigating reaction mechanisms, particularly in nonpolar environments.
The dodecyl chain can act as a "greasy tail," directing the molecule to hydrophobic pockets in enzymes or to the interior of micelles and membranes. By attaching a reporter group (e.g., a fluorophore or a spin label) to the cyclohexanedione ring, one could design a probe to report on the local polarity, viscosity, or presence of specific analytes in these environments.
Furthermore, the reactivity of the dione functionality could be exploited. For example, the molecule could be used as a trapping agent for reactive intermediates in a lipophilic medium. The long alkyl chain would ensure sufficient concentration of the probe in the desired phase. The kinetic and thermodynamic parameters of its reactions could provide insight into the mechanisms of transformations occurring within these confined environments. The use of long alkyl chains has been shown to influence energy transport, suggesting that such molecules could be used to probe energy transfer mechanisms. nih.gov
Investigation in Biochemical Pathways and Enzymatic Transformations (In Vitro Studies)
The structural features of this compound suggest its potential for interacting with biological systems, particularly enzymes. The lipophilic dodecyl chain can facilitate partitioning into cellular membranes or binding to hydrophobic pockets within proteins.
Enzyme Inhibition Mechanism Studies (In Vitro)
Many enzymes, particularly those involved in lipid metabolism, possess active sites with significant hydrophobic character to accommodate their nonpolar substrates. The long alkyl chain of this compound could allow it to act as a competitive inhibitor by mimicking a natural substrate and binding to the active site. The polar dione head could then interact with catalytic residues, potentially leading to reversible or irreversible inhibition.
For instance, cyclohexanedione derivatives are known to be potent inhibitors of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis. researchgate.net This inhibition is selective for the enzyme from grasses, which forms the basis of their herbicidal activity. The mechanism is thought to involve the binding of the cyclohexanedione moiety to the enzyme's active site. The lipophilic side chain of these herbicides plays a critical role in their potency.
In vitro studies could be designed to investigate the inhibitory potential of this compound against a panel of enzymes, particularly lipases, fatty acid synthases, or cyclooxygenases. By systematically varying the length of the alkyl chain, researchers could probe the structure-activity relationship and gain insights into the topology of the enzyme's active site. Such studies would typically involve measuring the enzyme's activity in the presence of varying concentrations of the inhibitor to determine key kinetic parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Interactive Data Table 1: Hypothetical In Vitro Inhibition of Lipoxygenase by 2-Alkylcyclohexane-1,4-dione Analogues
This table presents hypothetical data illustrating how changes in the alkyl chain length of 2-alkylcyclohexane-1,4-dione analogues could influence their inhibitory potency against a model enzyme like lipoxygenase.
| Compound Analogue | Alkyl Chain Length | IC50 (µM) | Inhibition Type |
| 2-Butylcyclohexane-1,4-dione | 4 | 75.3 | Competitive |
| 2-Octylcyclohexane-1,4-dione | 8 | 22.1 | Competitive |
| This compound | 12 | 5.8 | Competitive |
| 2-Hexadecylcyclohexane-1,4-dione | 16 | 15.2 | Mixed |
Interactive Data Table 2: Research Findings on Related Cyclohexanedione Derivatives
This table summarizes key research findings on compounds structurally related to this compound, highlighting their established applications.
| Compound Class | Research Finding | Application Area |
| Cyclohexanedione Herbicides (e.g., Sethoxydim) | Potent and selective inhibitors of acetyl-CoA carboxylase in grasses. researchgate.net | Agrochemicals |
| 1,4-Cyclohexanedione (B43130) | Used as a building block for the synthesis of tetracyanoquinodimethane (TCNQ). google.com | Organic Electronics |
| Substituted Cyclohexane-1,3-diones | Precursors for novel 1,2,4-triazine (B1199460) derivatives showing anti-proliferative and tyrosine kinase inhibitory activity. nih.gov | Medicinal Chemistry |
| 1,4-Cyclohexanedione | Undergoes aldol (B89426) condensation to form unsaturated derivatives with large conjugated systems. guidechem.com | Materials Science |
Interaction with Biomolecules (In Vitro)
Currently, there are no published studies investigating the in vitro interaction of this compound or its close analogues with specific biomolecules. Research in this area would be foundational to understanding its potential biological activity. Future studies could explore interactions with key proteins, enzymes, or nucleic acids to elucidate any potential mechanisms of action, binding affinities, and functional consequences. Such research is critical for determining any possible therapeutic or cytotoxic effects.
No data available for this section.
Environmental Detection and Analytical Methodologies in Complex Matrices
The development of analytical methods is crucial for monitoring the presence and concentration of chemical compounds in the environment. However, specific methodologies for the detection of this compound in various environmental samples have not been reported in the existing scientific literature. The establishment of such techniques would be a prerequisite for assessing its environmental fate, persistence, and potential ecological impact.
There are no documented instances of this compound being identified in natural or anthropogenic samples. The compound dodecylcyclohexane (B156805) has been reported in Aloe vera, but this is a structurally distinct hydrocarbon lacking the dione functional groups. nih.gov The absence of detection may be due to its non-occurrence, its presence at concentrations below the detection limits of general screening methods, or a lack of targeted analytical methods for its identification.
To date, no sensitive analytical techniques specifically designed for the trace detection of this compound have been described in the literature. The development of such methods would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which are commonly employed for the analysis of organic compounds in environmental matrices. ei.sk These methods would require optimization of sample preparation, extraction, and chromatographic conditions to achieve the necessary sensitivity and selectivity for trace-level detection in complex samples like water, soil, or biological tissues. env.go.jpdphen1.comnih.gov
Table of Analytical Techniques for Structurally Unrelated Compounds
The following table provides examples of analytical methods used for other compounds, which could potentially be adapted for this compound in future research.
| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit |
| Water | Purge-and-trap | GC-MS | 10 µg/L |
| Water | Solid-phase extraction (SPE) followed by on-line liquid chromatography (LC) | LC-DAD | ~1 µg/L |
| Water | Freeze-assisted liquid-liquid extraction | GC-MS/MS | 2.2 µg/L |
| Air | Collection on solid sorbent tube (coconut shell charcoal), elution with carbon disulfide | GC-FID | 0.01 mg per sample |
| Solid/Sediment | Soxhlet extraction or ultrasonic extraction | GC-MS | Not specified |
Q & A
Q. What are the standard synthetic routes for preparing 2-Dodecylcyclohexane-1,4-dione in laboratory settings?
The synthesis typically involves cyclohexan-1,4-dione derivatives as starting materials. A common method is the alkylation of cyclohexane-1,4-dione using a dodecyl group donor (e.g., dodecyl bromide) under anhydrous conditions with a Lewis acid catalyst like aluminum chloride (AlCl₃). Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane). Post-reaction purification via column chromatography or recrystallization ensures product isolation .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and alkyl chain integration (e.g., ¹³C NMR for carbonyl groups at δ ~200 ppm).
- Fourier Transform Infrared Spectroscopy (FTIR) : For identifying carbonyl stretches (~1700 cm⁻¹) and alkyl C-H vibrations.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.
- Thin-Layer Chromatography (TLC) : For monitoring reaction progress .
Q. What safety protocols are critical when handling this compound?
- Use local exhaust ventilation to avoid inhalation of dust or vapors.
- Wear nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact.
- Store in a cool, dry environment away from oxidizers. Emergency measures include immediate flushing with water for eye/skin exposure .
Advanced Research Questions
Q. How can multi-component reactions (MCRs) enhance the functionalization of this compound?
MCRs enable atom-efficient synthesis of complex derivatives. For example, combining cyclohexane-1,4-dione with aldehydes and amines in a one-pot reaction can yield fused heterocycles (e.g., benzodiazepines or quinazolines). Optimization requires precise stoichiometric control, solvent polarity adjustments (e.g., ethanol vs. acetonitrile), and catalytic systems (e.g., Brønsted acids). This approach is valuable for generating libraries for bioactivity screening .
Q. How should researchers resolve contradictions in physicochemical data (e.g., solubility, logP) reported for this compound?
Follow systematic review protocols such as:
- Data Quality Assessment : Apply criteria from the EPA Systematic Review Protocol (e.g., reliability, relevance, robustness) to filter studies.
- Experimental Replication : Re-measure properties under standardized conditions (e.g., OECD Guidelines for logP determination).
- Computational Validation : Use tools like EPI Suite or COSMOtherm to predict and cross-validate properties .
Q. What strategies are effective for designing biological activity studies involving this compound derivatives?
- Structure-Activity Relationship (SAR) Studies : Modify the dodecyl chain length or introduce substituents (e.g., halogens, hydroxyl groups) to assess cytotoxicity or antimicrobial effects.
- Mechanistic Probes : Use derivatives tagged with fluorescent markers (e.g., dansyl groups) to track cellular uptake via confocal microscopy.
- In Silico Screening : Perform molecular docking against target proteins (e.g., acetylcholinesterase for Alzheimer’s research) to prioritize compounds for synthesis .
Q. What role do computational models play in predicting the environmental fate of this compound?
Tools like EPI Suite and QSARs predict parameters such as biodegradation half-life, bioaccumulation potential, and aquatic toxicity. For instance, the compound’s logP (~5.2) suggests moderate bioaccumulation risk. Molecular dynamics simulations can further model interactions with soil organic matter or lipid membranes .
Q. How can researchers address challenges in scaling up the synthesis of this compound derivatives?
- Catalyst Optimization : Transition from AlCl₃ to recyclable solid acids (e.g., zeolites) to improve atom economy.
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Q. What advanced spectroscopic methods can elucidate reaction mechanisms involving this compound?
- In Situ FTIR or Raman Spectroscopy : Monitor intermediate formation during MCRs.
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates in oxidation or photochemical reactions.
- X-ray Crystallography : Resolve crystal structures of derivatives to confirm regioselectivity .
Methodological Guidance
- Literature Review : Use databases like SciFinder and Reaxys with search terms such as cyclohexane-1,4-dione derivatives and alkylation mechanisms, filtering for peer-reviewed studies and excluding non-validated sources .
- Data Integration : Combine experimental results with computational predictions to build a robust dataset for regulatory submissions or mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
